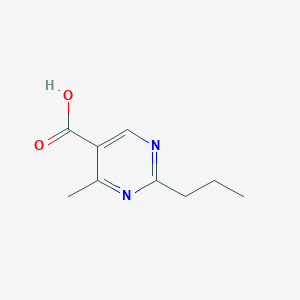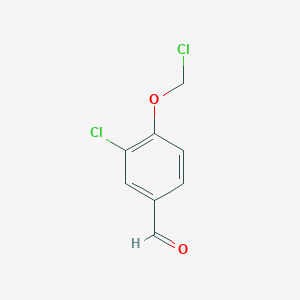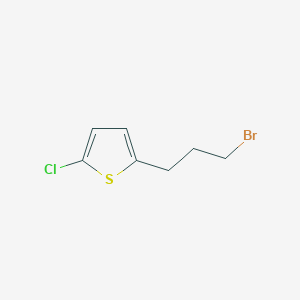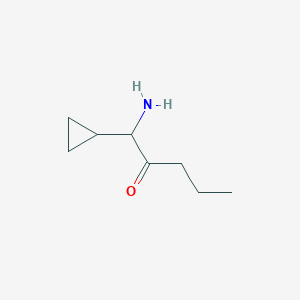![molecular formula C11H15N3O B13179555 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenyl ring substituted with an aminomethyl group and a cyclopropylurea moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea typically involves the reaction of 3-(aminomethyl)aniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-(aminomethyl)aniline and cyclopropyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures are implemented to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted urea compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation Products: Urea derivatives with oxidized functional groups.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Substituted urea compounds with various functional groups attached to the phenyl ring.
Applications De Recherche Scientifique
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the cyclopropylurea moiety provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride: A salt form with enhanced solubility and stability.
1-[3-(Aminomethyl)phenyl]-3-cyclopropylthiourea: A thiourea analog with similar structural features but different reactivity.
1-[3-(Aminomethyl)phenyl]-3-cyclopropylcarbamate:
Uniqueness: this compound stands out due to its balanced combination of reactivity and stability. The presence of both aminomethyl and cyclopropylurea groups allows it to participate in diverse chemical reactions while maintaining structural integrity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)phenyl]-3-cyclopropylurea |
InChI |
InChI=1S/C11H15N3O/c12-7-8-2-1-3-10(6-8)14-11(15)13-9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H2,13,14,15) |
Clé InChI |
KWXOABDLSFLMJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)NC2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)





![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)




![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)


